Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate
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Overview
Description
Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a thiophene ring substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(4-bromothiophen-2-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a brominated thiophene derivative. One common method is the Kabachnik–Fields reaction, which involves the condensation of diethyl phosphite with an aldehyde or ketone in the presence of a base . The reaction conditions often include room temperature and solvent-free conditions, making it an efficient and environmentally friendly process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate has several scientific research applications:
Materials Science: It is used as an additive in high-voltage lithium-ion batteries to improve capacity retention and thermal stability.
Chemistry: The compound serves as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology and Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its interactions with biological molecules.
Mechanism of Action
The mechanism by which diethyl [(4-bromothiophen-2-yl)methyl]phosphonate exerts its effects involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry . The bromine substituent can also participate in halogen bonding, further influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl phosphite: A simpler phosphonate compound used in similar reactions.
Thiophene derivatives: Compounds like 2-bromothiophene and 3-bromothiophene share structural similarities but lack the phosphonate group.
Uniqueness
Diethyl [(4-bromothiophen-2-yl)methyl]phosphonate is unique due to the combination of the brominated thiophene ring and the phosphonate group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler phosphonates or thiophene derivatives .
Properties
CAS No. |
224958-14-9 |
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Molecular Formula |
C9H14BrO3PS |
Molecular Weight |
313.15 g/mol |
IUPAC Name |
4-bromo-2-(diethoxyphosphorylmethyl)thiophene |
InChI |
InChI=1S/C9H14BrO3PS/c1-3-12-14(11,13-4-2)6-9-5-8(10)7-15-9/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
NEQGHCRHNJDKBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CS1)Br)OCC |
Origin of Product |
United States |
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